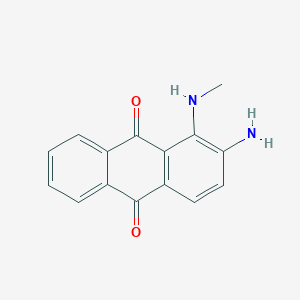![molecular formula C21H21BrO4 B13137485 2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione CAS No. 919114-38-8](/img/structure/B13137485.png)
2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its bromine, isopropoxy, and methyl substituents on the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione typically involves multiple steps:
Isopropoxylation: The addition of isopropoxy groups at the 1 and 8 positions.
Oxidation: The formation of the anthraquinone core through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and isopropoxylation processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the quinone core to hydroquinone.
Substitution: Replacement of bromine or isopropoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The bromine and isopropoxy groups may influence its reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylanthraquinone: Similar in structure but lacks the bromine and isopropoxy groups.
9,10-Anthraquinone: The parent compound without any substituents.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of isopropoxy groups.
Uniqueness
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
919114-38-8 |
|---|---|
Formule moléculaire |
C21H21BrO4 |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
2-bromo-3-methyl-1,8-di(propan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H21BrO4/c1-10(2)25-15-8-6-7-13-16(15)20(24)17-14(19(13)23)9-12(5)18(22)21(17)26-11(3)4/h6-11H,1-5H3 |
Clé InChI |
JUDSFYJDZITMGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1Br)OC(C)C)C(=O)C3=C(C2=O)C=CC=C3OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


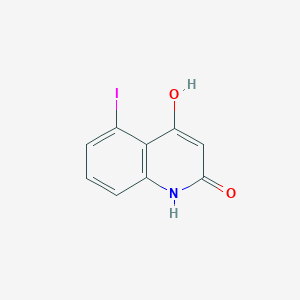

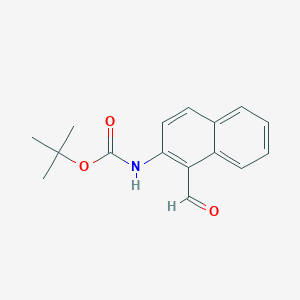

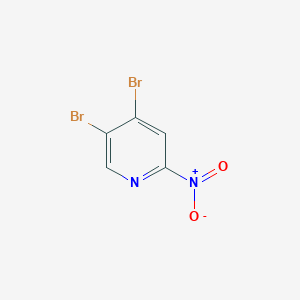
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
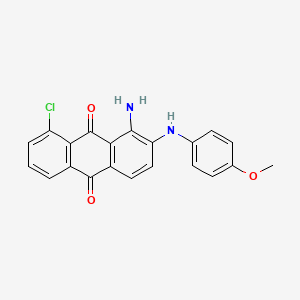
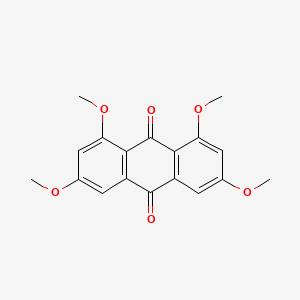
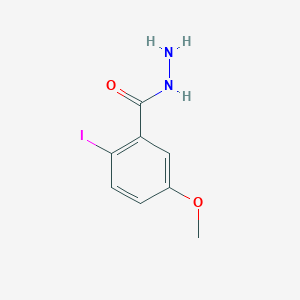
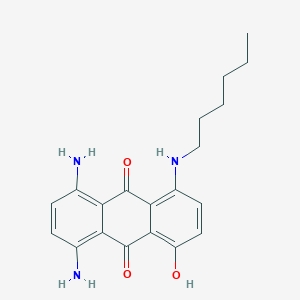
![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
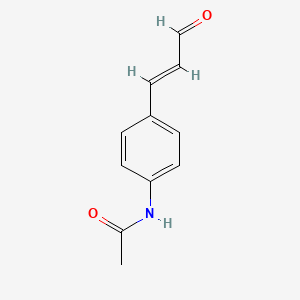
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
